molecular formula C9H7ClN2O2 B3273190 5-Nitroisoquinoline;hydrochloride CAS No. 58142-58-8

5-Nitroisoquinoline;hydrochloride

Cat. No. B3273190
CAS RN: 58142-58-8
M. Wt: 210.62 g/mol
InChI Key: QYMPKGPFJXSGSD-UHFFFAOYSA-N
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Description

5-Nitroisoquinoline is a compound useful in organic synthesis . It has been used to prepare a number of pyrroloisoquinolines . The compound has a molecular formula of C9H6N2O2 and a molecular weight of 174.16 .


Molecular Structure Analysis

The molecular structure of 5-Nitroisoquinoline consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . The compound has an average mass of 174.156 Da and a monoisotopic mass of 174.042923 Da .


Chemical Reactions Analysis

5-Nitroisoquinoline has been involved in reactions with vinylmagnesium bromide to form a number of pyrroloisoquinolines . It has also been used in the preparation of nitro- and nitroso derivatives of amides and ureas .


Physical And Chemical Properties Analysis

5-Nitroisoquinoline is a light yellow crystal powder . It has a melting point of 106-109 °C (lit.) and a boiling point of 305.12°C (rough estimate) . The compound has a density of 1.3146 (rough estimate) and a refractive index of 1.5651 (estimate) .

Safety and Hazards

5-Nitroisoquinoline may form combustible dust concentrations in air . It causes skin irritation and serious eye irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Future Directions

Amides and ureas based on both 5-nitroisoquinoline and 5-nitrosoisoquinoline were obtained by direct nucleophilic substitution of hydrogen in the 5-nitroisoquinoline molecule . This suggests that further functionalization of isoquinoline seems to be a very promising direction .

properties

IUPAC Name

5-nitroisoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2.ClH/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9;/h1-6H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYMPKGPFJXSGSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 21567176

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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